molecular formula C29H30ClN3O4S B2837313 4-chloro-N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532972-54-6

4-chloro-N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2837313
CAS No.: 532972-54-6
M. Wt: 552.09
InChI Key: XDUTUBNNOVSBCE-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(3-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups and substructures, including a 3,4-dimethoxyphenethylamine, a thioether, an indole, and a benzamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The presence of the 3,4-dimethoxyphenethylamine and benzamide groups suggest potential for interesting chemical properties and reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact the compound’s solubility in different solvents. The 3,4-dimethoxyphenethylamine part of the molecule has a molecular weight of 181.23, a refractive index of 1.546, and a density of 1.074 g/mL at 25°C .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to the query molecule have been investigated for their anticancer properties. For example, derivatives of indapamide, including those with substitutions that enhance proapoptotic activity, have shown efficacy against melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). This suggests that our compound, with its complex structure, may also be explored for anticancer applications, especially if it interacts with similar biological targets.

Antimicrobial and Antitubercular Effects

Research on various benzamide derivatives has demonstrated significant antimicrobial and antitubercular activities. Novel benzamide compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some showing promising activity and low cytotoxicity, making them potential candidates for antitubercular drug development (Urja D. Nimbalkar et al., 2018). Given the structural complexity and potential for targeted functionalization of our compound, similar antimicrobial and antitubercular activities could be investigated.

Properties

IUPAC Name

4-chloro-N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN3O4S/c1-36-25-12-7-20(17-26(25)37-2)13-14-31-28(34)19-38-27-18-33(24-6-4-3-5-23(24)27)16-15-32-29(35)21-8-10-22(30)11-9-21/h3-12,17-18H,13-16,19H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUTUBNNOVSBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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